molecular formula C11H9NO5 B6248084 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione CAS No. 123944-81-0

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione

Cat. No. B6248084
CAS RN: 123944-81-0
M. Wt: 235.2
InChI Key:
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Description

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione, also known as 4-nitro-3-methylbenzaldehyde oxime, is a heterocyclic organic compound which has been widely studied due to its unique properties. It is a white crystalline solid which is soluble in organic solvents and has a melting point of 130-132 °C. This compound has a wide range of applications in the field of organic synthesis, as well as in the field of biochemistry and pharmacology.

Scientific Research Applications

3-[(4-nitrophenyl)methyl]oxolane-2,5-dionethylbenzaldehyde oxime has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, such as isoquinolines, triazoles, and imidazoles. It has also been used in the synthesis of various pharmaceuticals, such as antimalarials, anti-cancer drugs, and anti-inflammatory drugs. In addition, this compound has been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3-[(4-nitrophenyl)methyl]oxolane-2,5-dionethylbenzaldehyde oxime is not yet fully understood. However, it is believed that this compound acts as a proton acceptor, and that it is able to form hydrogen bonds with other molecules. This allows it to interact with other molecules in a variety of ways, such as by forming covalent bonds or by forming ionic bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-nitrophenyl)methyl]oxolane-2,5-dionethylbenzaldehyde oxime are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and antimalarial properties. In addition, this compound has been shown to have antioxidant properties, and it has been shown to have the ability to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-nitrophenyl)methyl]oxolane-2,5-dionethylbenzaldehyde oxime in lab experiments include its low cost, its solubility in organic solvents, and its high melting point. The main limitation of this compound is that it is not very stable and can decompose easily. This can lead to inconsistent results in lab experiments.

Future Directions

There are a number of potential future directions for the use of 3-[(4-nitrophenyl)methyl]oxolane-2,5-dionethylbenzaldehyde oxime. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and polymers. In addition, further research into its stability and decomposition could lead to improved methods of synthesizing and using this compound in lab experiments.

Synthesis Methods

3-[(4-nitrophenyl)methyl]oxolane-2,5-dionethylbenzaldehyde oxime can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-nitrobenzaldehyde and hydroxylamine hydrochloride. This reaction is carried out in the presence of a base, such as potassium carbonate, at a temperature of 80-100 °C. The resulting product is a white crystalline solid which is soluble in organic solvents and has a melting point of 130-132 °C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 3-[(4-nitrophenyl)methyl]pentane-2,4-dione, which is then cyclized to form the target compound.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol and add sodium ethoxide (1.2 equiv).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture and add acetic acid to neutralize the sodium ethoxide.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-[(4-nitrophenyl)methyl]pentane-2,4-dione.", "Step 6: Dissolve 3-[(4-nitrophenyl)methyl]pentane-2,4-dione in acetic acid and add water.", "Step 7: Heat the reaction mixture at reflux for 4 hours to cyclize the compound and form 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione.", "Step 8: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 9: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 10: Evaporate the solvent to obtain the target compound." ] }

CAS RN

123944-81-0

Product Name

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione

Molecular Formula

C11H9NO5

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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